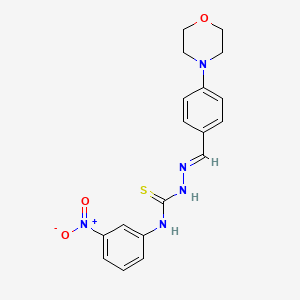
Npp3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant inhibitory activity against NPP3 and NPP1, with IC50 values of 0.24 μM and 1.37 μM, respectively . Npp3-IN-1 is primarily used in scientific research to study the role of NPP3 in various biological processes.
Preparation Methods
The synthesis of Npp3-IN-1 involves the use of morpholine-based thiosemicarbazones. The synthetic route includes the reaction of morpholine with thiosemicarbazide under specific conditions to form the desired compound The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
Npp3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.
Scientific Research Applications
Npp3-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of phosphodiesterase/pyrophosphatase enzymes and their role in various biochemical pathways . In biology, this compound is used to investigate the regulation of extracellular nucleotide levels and their impact on cellular signaling . In medicine, this compound is being explored for its potential therapeutic applications in diseases such as cancer, where it may help modulate immune responses and inhibit tumor growth . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical targets.
Mechanism of Action
Npp3-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase/pyrophosphatase-3 (NPP3). This enzyme is involved in the hydrolysis of extracellular nucleotides, which play a crucial role in cellular signaling and immune responses . By inhibiting NPP3, this compound reduces the levels of extracellular nucleotides, thereby modulating various biological processes. The molecular targets of this compound include the active site of NPP3, where it binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Npp3-IN-1 is unique in its high selectivity and potency as an inhibitor of NPP3. Similar compounds include other nucleotide pyrophosphatase/phosphodiesterase inhibitors such as NPP1-IN-2 and autotaxin inhibitors . Compared to these compounds, this compound has shown superior inhibitory activity and selectivity for NPP3, making it a valuable tool for scientific research . Other similar compounds include inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (eNPP1) and eNPP2, which have different substrate specificities and biological functions .
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H19N5O3S/c24-23(25)17-3-1-2-15(12-17)20-18(27)21-19-13-14-4-6-16(7-5-14)22-8-10-26-11-9-22/h1-7,12-13H,8-11H2,(H2,20,21,27)/b19-13+ |
InChI Key |
OXSWURKJMQYLKP-CPNJWEJPSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















